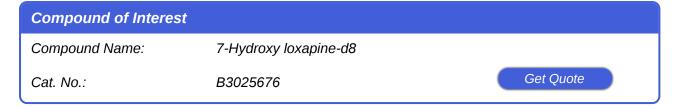


In-Depth Technical Guide: 7-Hydroxy Loxapined8

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This technical guide provides a comprehensive overview of **7-Hydroxy loxapine-d8**, a deuterated analog of the active metabolite of the antipsychotic drug Loxapine. This guide is intended for researchers, scientists, and professionals involved in drug development and analysis.

Core Compound: **7-Hydroxy loxapine-d8** Synonyms: 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][1][2]oxazepin-7-ol-D8, 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][1] [2]oxazepine-D8[3] Therapeutic Class: Antipsychotic

While a specific CAS (Chemical Abstracts Service) number for **7-Hydroxy loxapine-d8** is not consistently available in public databases[2][3][4][5], its non-deuterated counterpart, 7-Hydroxy loxapine, has the CAS number 37081-75-7[1]. **7-Hydroxy loxapine-d8** serves as a crucial internal standard in pharmacokinetic and analytical studies due to its isotopic labeling, which allows for precise quantification in biological matrices[3][6].

Quantitative Data Summary

The following table summarizes key quantitative data related to Loxapine and its primary metabolite, 7-Hydroxy loxapine, derived from pharmacokinetic studies. This data is essential for understanding the metabolic profile and designing bioanalytical assays.



Parameter	Matrix	Value	Species	Administrat ion Route	Reference
Area Under the Curve (AUC) of 7- Hydroxy loxapine	Plasma	101 ng-hr/mL	Human	50 mg Oral	[7]
Area Under the Curve (AUC) of 7- Hydroxy loxapine	Plasma	18 ng-hr/mL	Human	10 mg Inhalation	[7]
Lower Limit of Quantification (LLOQ)	Rat Brain Tissue	5 ng/g	Rat	Oral	[8]
Lower Limit of Quantification (LLOQ)	Rat Plasma	2 ng/mL	Rat	Oral	[8]
Lower Limit of Quantification (LLOQ)	Rat Cerebrospina I Fluid (CSF)	10 ng/mL	Rat	Oral	[8]

Key Experimental Protocols In Vitro Metabolism of Loxapine

This protocol outlines the methodology used to identify the metabolic pathways of Loxapine in human liver and lung microsomes.

Objective: To determine the primary metabolites of Loxapine and identify the Cytochrome P450 (CYP) enzymes responsible for their formation.



Methodology:

- Incubation: Loxapine is incubated with human liver and lung microsomes for 1 hour. In parallel, incubations are performed with a panel of cDNA-expressed human CYP enzymes (CYP1A1, CYP1A2, CYP2B6, CYP2C8, CYP2C18, CYP2C19, CYP2D6, CYP2J2, CYP3A4) to identify the specific enzymes involved in metabolite formation.[7]
- Metabolite Identification: Following incubation, the samples are analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) to identify and quantify Loxapine and its metabolites.[7]
- Reaction Phenotyping: To confirm the role of specific CYP enzymes, correlation analysis is conducted using a panel of liver microsomes from multiple human donors with known CYP activities.

Findings:

- The primary metabolites identified in liver microsomes were 7-hydroxy-loxapine, amoxapine, and 8-hydroxy-loxapine.[7]
- The formation of 7-Hydroxy-loxapine was primarily attributed to CYP2D6, with contributions from CYP1A1, CYP1A2, CYP2B6, CYP2C18, and CYP2J2.[7][9][10]

Pharmacokinetic Study of Loxapine in Rats

This protocol describes the methodology for a pharmacokinetic study to quantify Loxapine and its metabolites in various biological matrices of rats.

Objective: To determine the distribution and concentration of Loxapine and its metabolites (including 7-Hydroxy loxapine) in rat brain, plasma, and cerebrospinal fluid (CSF) following oral administration.

Methodology:

- Dosing: Rats are administered a low dose of Loxapine orally.[8]
- Sample Collection: At specific time points (e.g., 4 hours post-dosing), samples of brain tissue, plasma, and CSF are collected.[8]



- Sample Preparation:
 - Plasma and CSF: Samples are prepared using protein precipitation with perchloric acid or methanol to extract the analytes.[8]
 - Brain Tissue: Brain tissue is homogenized and then subjected to an extraction procedure.
- LC-MS/MS Analysis: The concentrations of Loxapine and its metabolites in the prepared samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. 7-Hydroxy loxapine-d8 would be used as an internal standard in such an analysis for accurate quantification.[8]

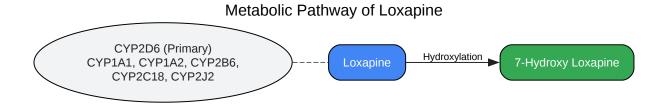
Findings:

- High levels of 7-Hydroxy-loxapine were detected in all ten brain regions examined (68-124 ng/g) four hours after oral administration of Loxapine.[8]
- In contrast, only trace amounts of the parent drug, Loxapine, were found in the brain (<5 ng/g) and plasma (<3 ng/mL) at the same time point.[8]

Visualizations

Metabolic Pathway of Loxapine to 7-Hydroxy Loxapine

The following diagram illustrates the enzymatic conversion of Loxapine to its active metabolite, 7-Hydroxy loxapine, mediated by various Cytochrome P450 enzymes.



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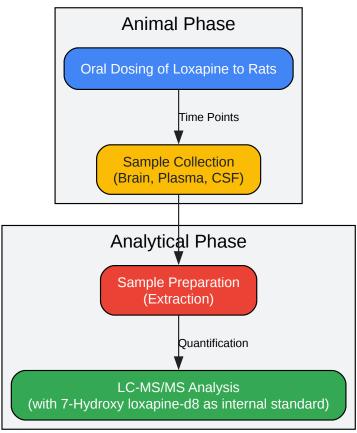
Caption: Loxapine Metabolism to 7-Hydroxy Loxapine.



Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps involved in the pharmacokinetic analysis of Loxapine and its metabolites in a preclinical setting.

Pharmacokinetic Study Workflow



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Caption: Workflow for Preclinical Pharmacokinetic Analysis.

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